Bisindolylmaleimide VIII (Bis VIII), also known as Ro-31-7549, is a cell-permeable, competitive protein kinase C (PKC) inhibitor widely used in scientific research. [, ] It belongs to the class of bisindolylmaleimides and is primarily known for its ability to inhibit PKC isoforms with varying potencies. [, ] While it demonstrates high affinity for PKC, it can also interact with other kinases at higher concentrations. []
Bisindolylmaleimide VIII primarily acts as a competitive inhibitor of PKC, blocking the ATP binding site of the enzyme. [, ] This inhibition disrupts downstream signaling pathways associated with PKC activation, impacting various cellular processes such as proliferation, apoptosis, and immune responses. [, , , , , ] Studies have shown that Bis VIII can sensitize T cells to death receptor-induced apoptosis by downregulating the anti-apoptotic molecule cellular FLICE-like inhibitory protein (cFLIP(L)). [] Additionally, Bis VIII has been shown to enhance DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and mitochondrial pathways. [] This synergistic effect involves the sustained activation of JNK and p38 MAPK, leading to a loss of mitochondrial membrane potential and the release of cytochrome c. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6